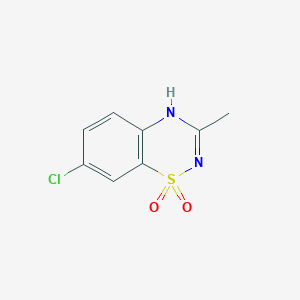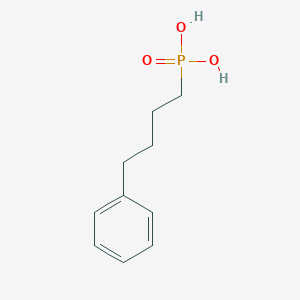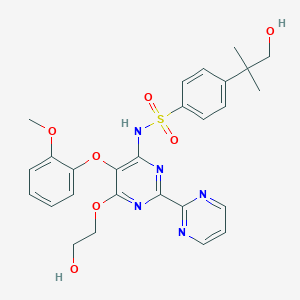
Hydroxy Bosentan
概要
説明
Hydroxy Bosentan is an active phase I metabolite of bosentan . It is produced by the cytochrome P450 isoforms CYP3A4 and CYP2C9 . Bosentan is an antagonist of the endothelin receptors type A and type B . Up to 20% of the activity of bosentan may be due to the action of this compound because even though it has a lower affinity for endothelin receptors, its concentration is 3-fold higher in plasma .
Synthesis Analysis
The synthesis of bosentan involves the coupling of p-tert-butyl-N-(6-chloro-5-(2-methoxy phenoxy)-2,2’-bipyrimidin-4-yl)benzenesulfonamide with (2,2-dimethyl-1,3-dioxolane-4,5-diyl)dimethanol as a key step .Molecular Structure Analysis
The molecular formula of this compound is C27H29N5O7S . The molecular weight is 567.6 g/mol . The IUPAC name is N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide .Chemical Reactions Analysis
Bosentan forms three metabolites: M1, desmethylbosentan, M2, this compound, and M3, desmethylhydroxylbosentan . Several LC–MS–MS methods have been developed to quantify bosentan and its metabolites in plasma using the selected reaction monitoring mode .科学的研究の応用
Influence on Bosentan Determination in Human Plasma : Hydroxy Bosentan is an active metabolite of Bosentan, and it reaches a maximum concentration in plasma of 5-8% of Bosentan’s maximum concentration. The study aimed to evaluate the reliability of a bioanalytical method by assessing the influence of this metabolite on the determination of Bosentan in human plasma (Gilant et al., 2015).
Comparative Pharmacokinetics in Different Ethnic Groups : A study compared the pharmacokinetics of Bosentan in Caucasian and Japanese subjects, noting differences in the peak plasma concentration of Ro 48–5033, a pharmacologically active hydroxy metabolite of Bosentan. This research suggests no dose adjustment of Bosentan is necessary for Japanese patients compared to Caucasian patients (Giersbergen & Dingemanse, 2005).
Method for Simultaneous Quantification in Human Plasma : A sensitive and selective bioanalytical method has been developed for the simultaneous determination of Bosentan and this compound in human plasma. This method was successfully applied to a bioequivalence study of Bosentan formulations in healthy subjects (Parekh et al., 2012).
Pharmacological Characterization : Bosentan, and by extension its metabolite this compound, was characterized as a potent orally active nonpeptide endothelin receptor antagonist. This study highlighted its potential usefulness in clinical disorders associated with vasoconstriction (Clozel et al., 1994).
Interactions with Other Drugs : Investigations into the mutual pharmacokinetic interactions between Bosentan and other drugs, such as simvastatin, have been carried out. These studies are crucial for understanding how Bosentan and its metabolites, including this compound, interact with other medications (Dingemanse et al., 2003).
作用機序
Target of Action
Hydroxy Bosentan, also known as Ro 48-5033, is a primary metabolite of Bosentan . Bosentan is a dual endothelin receptor antagonist, which means it targets both endothelin receptor types ETA and ETB . These receptors are found in the endothelium and vascular smooth muscle . Endothelin-1 (ET-1) is a neurohormone that, when bound to these receptors, can promote the narrowing of blood vessels and lead to high blood pressure .
Mode of Action
This compound, like Bosentan, works by blocking the action of endothelin molecules, thereby preventing the constriction of blood vessels . This action is achieved by competitively antagonizing the binding of endothelin to its receptors . As a result, the deleterious effects of endothelin are negated .
Biochemical Pathways
The metabolic pathway of Bosentan, and by extension this compound, involves the cytochrome P450 enzymes CYP2C9 and CYP3A4 . These enzymes metabolize Bosentan into three known metabolites, one of which is this compound . This metabolite retains 10%-20% of the activities of Bosentan .
Pharmacokinetics
Bosentan, and by extension this compound, exhibits dose-proportional pharmacokinetics up to certain doses . The absolute bioavailability of Bosentan is about 50%, and it reaches peak plasma concentrations approximately 3 hours after oral administration . Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . The terminal half-life of Bosentan after oral administration is 5.4 hours .
Result of Action
The primary result of this compound’s action is the prevention of blood vessel constriction, which can lead to a reduction in high blood pressure . This is particularly beneficial in the treatment of conditions like pulmonary arterial hypertension (PAH), where the constriction of pulmonary blood vessels can lead to increased blood pressure in the lungs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Bosentan is known to decrease the exposure to certain drugs like ciclosporin, glibenclamide, simvastatin, and warfarin by up to 50% due to the induction of CYP3A4 and/or CYP2C9 . Therefore, the co-administration of these drugs with Bosentan can potentially affect the efficacy and stability of this compound.
Safety and Hazards
生化学分析
Biochemical Properties
Hydroxy Bosentan, like Bosentan, is likely to interact with endothelin receptors, blocking their action and thus reducing blood pressure . It is metabolized by cytochrome P450 (CYP) 2C9 and 3A4 .
Cellular Effects
Bosentan has been suggested as a potent anti-inflammatory drug . It inhibits superoxide anion-induced pain and inflammation, which is produced in large amounts during inflammation and contributes to inflammation and pain . This compound, being a metabolite, may share similar properties.
Molecular Mechanism
Bosentan blocks the binding of endothelin to its receptors, thereby negating endothelin’s deleterious effects . This mechanism of action is likely shared by this compound.
Temporal Effects in Laboratory Settings
While specific studies on this compound are limited, Bosentan has shown to have a terminal half-life of approximately 5.4 hours . This suggests that the effects of this compound may also be time-dependent.
Dosage Effects in Animal Models
In animal models, Bosentan has been shown to decrease the severity of oxidative stress in the lungs and reduce the inflammatory reaction in rats with pulmonary contusion induced by blunt thoracic trauma
Metabolic Pathways
Bosentan is mainly eliminated from the body by hepatic metabolism and subsequent biliary excretion of the metabolites . Three metabolites have been identified, formed by cytochrome P450 (CYP) 2C9 and 3A4 . This compound is one of these metabolites .
Transport and Distribution
Bosentan is approximately 98% bound to albumin, suggesting it may be transported in the body bound to this protein
Subcellular Localization
Given that Bosentan is metabolized in the liver , it is likely that this compound is also present in hepatic cells
特性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-4-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253688-60-7 | |
| Record name | Ro 48-5033 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253688607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYDROXYBOSENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ7YNJ87XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do azole antifungal agents affect the pharmacokinetics of Bosentan and Hydroxy Bosentan?
A1: Research indicates that co-administration of azole antifungal agents, specifically ketoconazole, fluconazole, and voriconazole, can significantly impact the pharmacokinetics of both Bosentan and its active metabolite, this compound, in rats. [] Ketoconazole exhibited the most pronounced effect, increasing the area under the curve (AUC) of Bosentan by 5.1-fold and its maximum concentration (Cmax) by 5.8-fold. [] This suggests a substantial inhibition of Bosentan metabolism by ketoconazole. Fluconazole and voriconazole also impacted Bosentan pharmacokinetics, though to a lesser extent. [] Importantly, significant changes were observed in the pharmacokinetic parameters of this compound when these antifungal agents were co-administered. [] This research highlights the need for careful consideration and potential dose adjustments when combining Bosentan with these antifungal medications in clinical settings.
Q2: What is the role of CYP2C9 polymorphism in Bosentan exposure?
A2: While CYP2C9 is involved in Bosentan metabolism, research suggests that the CYP2C9 polymorphism may not be a major determinant of Bosentan exposure in healthy volunteers. [] This implies other factors, such as drug transporters or other metabolic enzymes, could play a more significant role in individual variability in Bosentan pharmacokinetics.
Q3: Does grapefruit juice interact with Bosentan or its metabolite?
A3: Studies investigating the impact of grapefruit juice on Bosentan and this compound pharmacokinetics in healthy adults revealed interesting findings. [] While a high dose (3 x 300 mL/day) of grapefruit juice showed a small increase in Bosentan's metabolic ratio to this compound (19% increase), it was not considered clinically relevant. [] This indicates that grapefruit juice consumption, even at high levels, is unlikely to necessitate dose adjustments for Bosentan.
Q4: Can you describe a validated analytical method for quantifying Bosentan and its impurities, including this compound?
A4: A novel reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed and validated according to ICH guidelines for the determination of Bosentan Monohydrate and its related substances, including this compound. [] This method utilizes an Inertsil ODS-3V column with a gradient elution of acetonitrile and buffer, enabling the effective separation and quantification of Bosentan and its impurities. [] The method demonstrates good linearity, recovery, and accuracy, making it suitable for impurity profiling in both laboratory mixtures and marketed formulations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

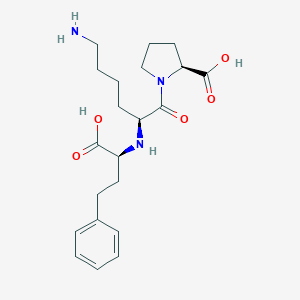
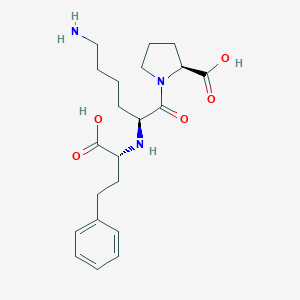
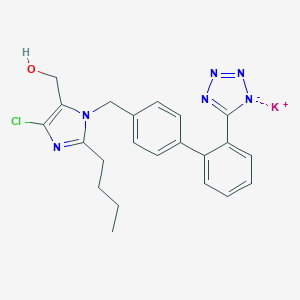
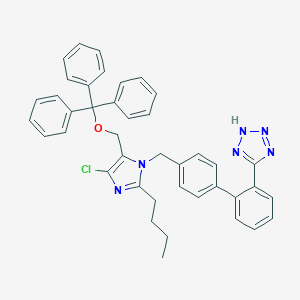
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)

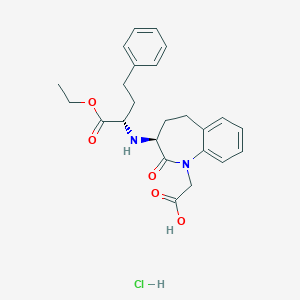
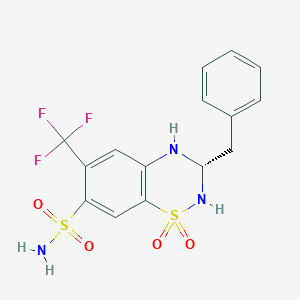
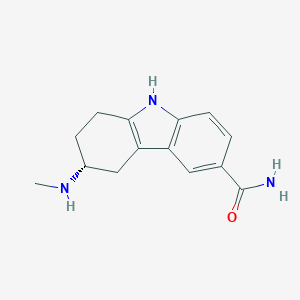
![6-(5-Bromo-2-hydroxyphenyl)-2-tert-butyl-6a,9a-dichloro-8-(4-fluorophenyl)-3a,4,6,10,10a,10b-hexahydroisoindolo[5,6-e]isoindole-1,3,7,9-tetrone](/img/structure/B193172.png)
